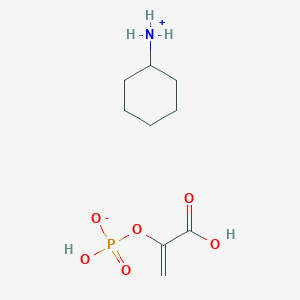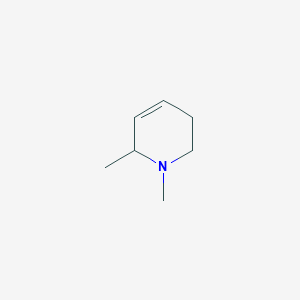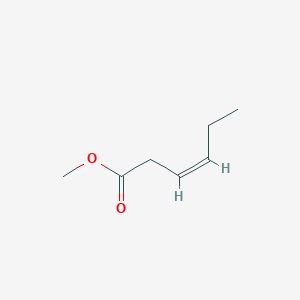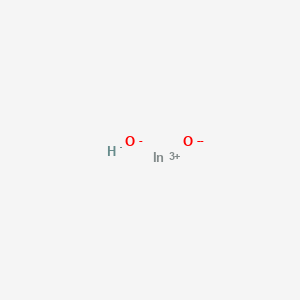
Diiodo(1,5-cyclooctadiene)platinum(II)
Overview
Description
Diiodo(1,5-cyclooctadiene)platinum(II), also known as (1Z,5Z)-cycloocta-1,5-diene;diiodoplatinum, is a compound with the molecular formula C8H12I2Pt and a molecular weight of 557.08 . It is a yellow powder that is insoluble in water .
Molecular Structure Analysis
The InChI code for Diiodo(1,5-cyclooctadiene)platinum(II) is1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; . The SMILES representation is I [Pt++]I.C1C\\C=C/CC\\C=C/1 . Physical And Chemical Properties Analysis
Diiodo(1,5-cyclooctadiene)platinum(II) is a yellow powder . It is insoluble in water . The molecular weight of the compound is 557.08 .Scientific Research Applications
Organometallic Chemistry
Diiodo(1,5-cyclooctadiene)platinum(II) is an organometallic compound . Organometallic compounds are widely used in research and industrial chemistry due to their unique reactivity and properties .
Catalyst in Chemical Reactions
This compound can act as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .
Precursor Material
Diiodo(1,5-cyclooctadiene)platinum(II) can be used as a precursor material in the synthesis of other compounds . Precursor materials are substances that undergo chemical changes to produce another substance .
Thin Film Deposition
This compound has applications in thin film deposition . Thin film deposition is a process used in semiconductor manufacturing to lay down a thin layer of material onto a substrate .
LED Manufacturing
Diiodo(1,5-cyclooctadiene)platinum(II) is also used in the manufacturing of Light Emitting Diodes (LEDs) . LEDs are widely used in various applications such as lighting, displays, and indicators .
Pharmaceuticals
This compound has potential applications in the pharmaceutical industry . Organometallic compounds like Diiodo(1,5-cyclooctadiene)platinum(II) are often used in drug synthesis .
Hydrosilylation Reactions
It is used in hydrosilylation reactions . Hydrosilylation is a process where a silicon-hydrogen bond is added across a multiple bond like a carbon-carbon double bond .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry . Medicinal chemistry involves the design and synthesis of therapeutic agents .
Safety and Hazards
Mechanism of Action
Target of Action
Diiodo(1,5-cyclooctadiene)platinum(II) is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including proteins and dna, depending on their structure and reactivity .
Mode of Action
Organometallic compounds can interact with biological targets through various mechanisms, such as coordination to metal centers, oxidative addition, and ligand exchange . The exact interaction of Diiodo(1,5-cyclooctadiene)platinum(II) with its targets would depend on the specific biochemical context.
Biochemical Pathways
Organometallic compounds can affect various biochemical pathways depending on their structure, reactivity, and the nature of their biological targets .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
The effects would likely depend on the compound’s interaction with its biological targets and its influence on biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diiodo(1,5-cyclooctadiene)platinum(II). For instance, the compound’s insolubility in water could affect its behavior in aqueous biological environments. Additionally, factors such as pH, temperature, and the presence of other biomolecules could also impact its action.
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;diiodoplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSFNZOKVYTGRR-PHFPKPIQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.I[Pt]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.I[Pt]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12I2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodo(1,5-cyclooctadiene)platinum(II) | |
CAS RN |
12266-72-7 | |
| Record name | [(1,2,5,6-η)-1,5-Cyclooctadiene]diiodoplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12266-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1,2,5,6-η)-cycloocta-1,5-diene]diiodoplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper "The reaction of dichloro- and diiodo-(1,5-cyclooctadiene)-platinum(II) with diazomethane: a route to bis(halomethyl)-platinum(II) complexes"?
A1: The research primarily explores a novel synthetic route to obtain bis(halomethyl)-platinum(II) complexes. [] Specifically, the researchers investigated the reaction of both Dichloro(1,5-cyclooctadiene)platinum(II) and Diiodo(1,5-cyclooctadiene)platinum(II) with Diazomethane. This reaction successfully produced the desired bis(halomethyl)-platinum(II) complexes, offering a new pathway for synthesizing these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



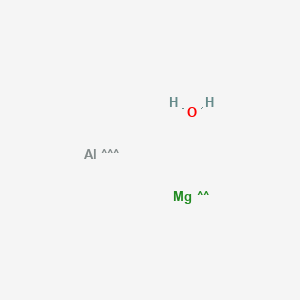
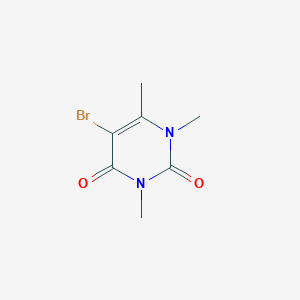

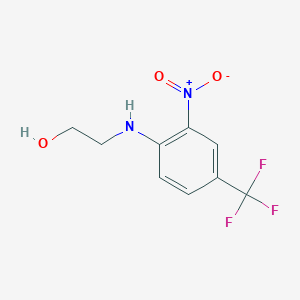
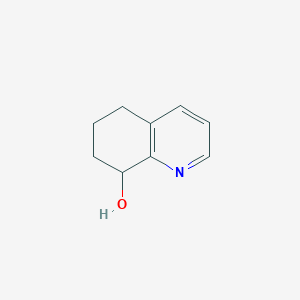
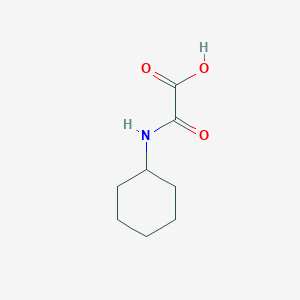
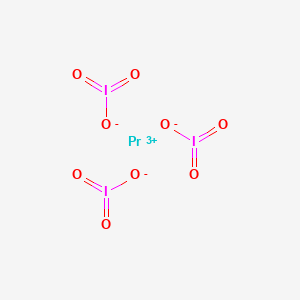
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
